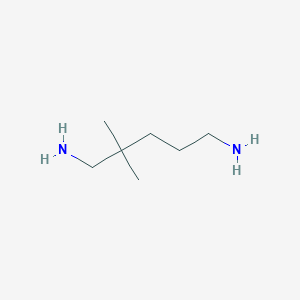

2,2-Dimethylpentane-1,5-diamine

Vue d'ensemble

Description

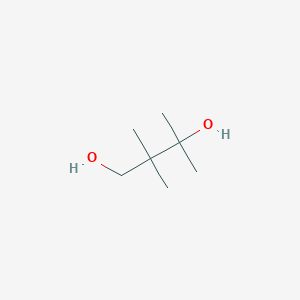

2,2-Dimethylpentane-1,5-diamine, also known as Neopentyl diamine, is a chemical compound with the molecular formula C7H18N2. It is a colorless liquid with a faint amine odor. Neopentyl diamine is widely used in the production of various polymers, resins, and coatings due to its excellent properties such as high thermal stability, low viscosity, and good adhesion.

Applications De Recherche Scientifique

2,2-Dimethylpentane-1,5-diamine diamine has various scientific research applications due to its unique properties. It is used in the production of various polymers, resins, and coatings, which are widely used in the automotive, aerospace, and electronics industries. 2,2-Dimethylpentane-1,5-diamine diamine is also used as a curing agent for epoxy resins, which are used in the production of adhesives, coatings, and composite materials. Additionally, neopentyl diamine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mécanisme D'action

The mechanism of action of neopentyl diamine is not well understood. However, it is believed that neopentyl diamine acts as a cross-linking agent in the curing of epoxy resins. It reacts with the epoxy groups in the resin to form a three-dimensional network, which results in the formation of a strong and durable material. Additionally, neopentyl diamine may act as a nucleophile in organic reactions, which can lead to the formation of new compounds.

Effets Biochimiques Et Physiologiques

There is limited information available on the biochemical and physiological effects of neopentyl diamine. However, it is not expected to have any significant toxicological effects. 2,2-Dimethylpentane-1,5-diamine diamine is not classified as a carcinogen, mutagen, or reproductive toxin.

Avantages Et Limitations Des Expériences En Laboratoire

2,2-Dimethylpentane-1,5-diamine diamine has several advantages for lab experiments. It is a low-viscosity liquid, which makes it easy to handle and mix with other chemicals. Additionally, it has a long shelf life and is stable under a wide range of conditions. However, neopentyl diamine has some limitations. It is highly reactive, which can make it difficult to control the reaction rate. Additionally, it is highly flammable and can be hazardous if not handled properly.

Orientations Futures

There are several future directions for the use of neopentyl diamine. One area of research is the development of new polymers and coatings with improved properties, such as higher thermal stability and better adhesion. Additionally, neopentyl diamine can be used as a building block for the synthesis of new organic compounds with potential applications in pharmaceuticals and agrochemicals. Finally, further studies are needed to understand the mechanism of action of neopentyl diamine and its potential applications in organic chemistry.

Conclusion:

In conclusion, neopentyl diamine is a versatile chemical compound with various scientific research applications. It is used in the production of polymers, resins, and coatings, and as a curing agent for epoxy resins. 2,2-Dimethylpentane-1,5-diamine diamine has excellent properties such as high thermal stability, low viscosity, and good adhesion, which make it a valuable building block for the synthesis of new organic compounds. Further research is needed to understand the mechanism of action of neopentyl diamine and its potential applications in organic chemistry.

Propriétés

Numéro CAS |

15657-55-3 |

|---|---|

Nom du produit |

2,2-Dimethylpentane-1,5-diamine |

Formule moléculaire |

C7H18N2 |

Poids moléculaire |

130.23 g/mol |

Nom IUPAC |

2,2-dimethylpentane-1,5-diamine |

InChI |

InChI=1S/C7H18N2/c1-7(2,6-9)4-3-5-8/h3-6,8-9H2,1-2H3 |

Clé InChI |

TUGAQVRNALIPHY-UHFFFAOYSA-N |

SMILES |

CC(C)(CCCN)CN |

SMILES canonique |

CC(C)(CCCN)CN |

Synonymes |

2,2-Dimethyl-1,5-pentanediamine |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.